molecular formula C10H12N2O5 B8502641 2-Methoxy-4-methylamino-5-nitro-benzoic acid methyl ester

2-Methoxy-4-methylamino-5-nitro-benzoic acid methyl ester

Cat. No. B8502641
M. Wt: 240.21 g/mol
InChI Key: BHNYROMTUGWVQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759535B2

Procedure details

2-Methoxy-4-methylamino-5-nitro-benzoic acid methyl ester (120 mg) was prepared by following General Procedure A starting from 2-Fluoro-4-methylamino-5-nitro-benzoic acid methyl ester (200 mg) and sodium methoxide (190 mg) in DMF.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[C:7]([NH:13][CH3:14])=[CH:6][C:5]=1F.[CH3:17][O-:18].[Na+]>CN(C=O)C>[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[C:7]([NH:13][CH3:14])=[CH:6][C:5]=1[O:18][CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
COC(C1=C(C=C(C(=C1)[N+](=O)[O-])NC)F)=O
Step Two
Name
Quantity
190 mg
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C(=C1)[N+](=O)[O-])NC)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: CALCULATEDPERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.